2-(Hydrazinylmethyl)pyrazine hydrochloride

Description

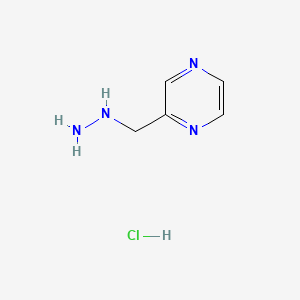

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyrazin-2-ylmethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.ClH/c6-9-4-5-3-7-1-2-8-5;/h1-3,9H,4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVHGHBNLLVKPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677443 | |

| Record name | 2-(Hydrazinylmethyl)pyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263285-94-4 | |

| Record name | 2-(Hydrazinylmethyl)pyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Hydrazinylmethyl)pyrazine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of 2-(Hydrazinylmethyl)pyrazine hydrochloride, a heterocyclic compound of significant interest to the scientific community. By combining the pharmacologically privileged pyrazine scaffold with the synthetically versatile hydrazinylmethyl group, this molecule serves as a valuable building block in medicinal chemistry and materials science.[1] This document delves into its physicochemical properties, detailed synthetic pathways, characteristic reactivity, and potential applications, with a strong emphasis on the rationale behind experimental methodologies. It is intended to serve as an essential resource for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Molecular Profile and Physicochemical Properties

This compound is a salt, typically appearing as a light-yellow solid.[2] Its structure is characterized by a pyrazine ring substituted with a methylene bridge to a hydrazine group, which is protonated to form the hydrochloride salt. This combination of an aromatic N-heterocycle and a reactive hydrazine moiety underpins its chemical utility.[1]

Table 1: Compound Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | (Pyrazin-2-yl)methanamine hydrochloride | - |

| Synonyms | 2-(Hydrazinomethyl)pyrazine hydrochloride | [2][3] |

| CAS Number | 1263285-94-4 | [3][4][5] |

| Molecular Formula | C₅H₉ClN₄ | [3][4][5] |

| Molecular Weight | 160.61 g/mol | [4] |

| Appearance | Light-Yellow Solid | [2] |

| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly sealed. Recommended storage at Room Temperature or refrigerated (0-8 °C). | [2][3] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a logical, multi-step process that leverages well-established reactions in heterocyclic chemistry. The primary strategy involves the creation of a reactive electrophilic center on the pyrazine ring, followed by nucleophilic attack by hydrazine.[1]

Primary Synthetic Pathway

The most common and efficient synthesis proceeds via a 2-(chloromethyl)pyrazine intermediate. This pathway is favored due to the high reactivity of the chloromethyl group, which acts as an excellent leaving group in nucleophilic substitution reactions.

Caption: Primary synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Chloromethyl)pyrazine (Intermediate)

-

Rationale: To convert the primary alcohol of (pyrazin-2-yl)methanol into a more reactive leaving group, a chlorinating agent like thionyl chloride (SOCl₂) is employed. Dichloromethane (DCM) is an excellent solvent choice as it is inert to the reaction conditions and allows for easy workup.

-

Procedure: a. To a stirred solution of (pyrazin-2-yl)methanol in anhydrous DCM at 0 °C under a nitrogen atmosphere, add thionyl chloride dropwise over 30 minutes. b. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed. c. Carefully quench the reaction by pouring it over ice water. d. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(chloromethyl)pyrazine.

Step 2: Synthesis of 2-(Hydrazinylmethyl)pyrazine (Free Base)

-

Rationale: This step involves a direct Sₙ2 nucleophilic substitution. Hydrazine, a potent nucleophile, attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion to form the crucial C-N bond.[1] Ethanol is a suitable protic solvent that facilitates the reaction.

-

Procedure: a. Dissolve the 2-(chloromethyl)pyrazine intermediate in ethanol. b. Add an excess of hydrazine hydrate to the solution at room temperature.[1] c. Heat the mixture to reflux and maintain for 2-4 hours. d. Cool the reaction mixture and remove the solvent under reduced pressure. e. Purify the resulting crude product, typically via column chromatography, to isolate the 2-(hydrazinylmethyl)pyrazine free base.

Step 3: Formation of the Hydrochloride Salt

-

Rationale: Converting the basic free base to its hydrochloride salt increases its stability, crystallinity, and water solubility, making it easier to handle and store.

-

Procedure: a. Dissolve the purified 2-(hydrazinylmethyl)pyrazine in a minimal amount of a suitable solvent like ethanol or diethyl ether. b. Add a solution of hydrogen chloride in ethanol or ether dropwise with stirring. c. The hydrochloride salt will precipitate out of the solution. d. Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Chemical Reactivity and Synthetic Utility

The academic and industrial interest in this compound stems from the powerful combination of its two functional moieties.[1]

-

The Pyrazine Core: As a "privileged scaffold," the pyrazine ring is a cornerstone in drug discovery, known to interact with a wide range of biological targets.[6][7] Its nitrogen atoms act as hydrogen bond acceptors and influence the molecule's overall electronic properties and basicity.[6] Derivatives of pyrazine have shown a remarkable spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects.[7][8]

-

The Hydrazinylmethyl Group: This group provides a highly reactive and synthetically versatile handle.[1] The terminal -NH₂ group is a strong nucleophile, making it a precursor for a vast array of other functional groups and heterocyclic systems. This allows for the rapid generation of compound libraries for high-throughput screening.[1][9]

Caption: Key derivatization reactions of the hydrazinylmethyl moiety.

Spectroscopic Characterization

While publicly available experimental spectra for this specific compound are scarce, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks and Rationale |

| ¹H NMR | ~8.5-9.0 ppm: 3 protons, complex multiplet or distinct signals, corresponding to the aromatic protons on the pyrazine ring. Deshielded due to the electronegativity of the ring nitrogens. ~4.0-4.5 ppm: 2 protons, singlet, for the methylene (-CH₂) protons. Broad signals: Protons of the hydrazinyl group (-NH-NH₃⁺), which are exchangeable and may appear as broad singlets. |

| ¹³C NMR | ~140-160 ppm: Signals for the carbon atoms of the pyrazine ring. ~50-60 ppm: Signal for the methylene (-CH₂) carbon. |

| FT-IR (cm⁻¹) | ~3200-3400: N-H stretching vibrations from the hydrazine group. ~2400-3000: Broad absorption characteristic of the amine hydrochloride salt. ~1580-1600: C=N and C=C stretching from the pyrazine ring. ~1400-1500: N-H bending vibrations. |

Protocol for NMR Spectrum Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra, adaptable for standard spectrometers.[10]

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a 400 MHz or higher NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: ~220 ppm.

-

Number of Scans: 1024-4096 scans.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data.

Applications in Medicinal Chemistry and Drug Discovery

The primary value of this compound is as a strategic building block for creating novel molecules with therapeutic potential.[1] The pyrazine moiety is present in numerous approved drugs, including the anti-tuberculosis agent Pyrazinamide and the diuretic Amiloride.[7][11]

The research workflow leveraging this compound follows a logical progression from chemical synthesis to biological evaluation.

Caption: Drug discovery workflow utilizing the title compound as a starting material.

By reacting the hydrazinyl group, researchers can append a wide variety of chemical functionalities to the pyrazine core, systematically exploring the chemical space around this privileged scaffold to identify compounds with high potency and selectivity for therapeutic targets in areas such as:

-

Oncology: Targeting specific proteins or enzymes in cancer cells.[8]

-

Infectious Diseases: Developing new antibacterial and antifungal agents to combat resistance.[8]

-

Inflammatory Diseases: Creating novel anti-inflammatory molecules.[7]

Safety, Handling, and Toxicology

Disclaimer: No specific safety data sheet (SDS) is widely available for this exact compound. The following information is inferred from the known hazards of its constituent functional groups, particularly hydrazine and its derivatives, which are known to be highly toxic.[12]

Table 3: Inferred GHS Hazard Statements

| Code | Hazard Statement | Basis of Inference |

| H302 | Harmful if swallowed. | Common for hydrazine derivatives.[2] |

| H311/H312 | Toxic/Harmful in contact with skin. | Hydrazine derivatives can be absorbed through the skin.[13] |

| H314/H315 | Causes severe skin burns and eye damage / Causes skin irritation. | Hydrazines are corrosive and irritating.[2][14][15] |

| H319 | Causes serious eye irritation. | [2][14] |

| H330/H332 | Fatal/Harmful if inhaled. | Hydrazine vapors are highly toxic. |

| H335 | May cause respiratory irritation. | [2][14][16] |

| H351 | Suspected of causing cancer. | Hydrazine is a suspected carcinogen.[12][15] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[13]

-

Eye Protection: Wear chemical safety goggles and/or a face shield.[16]

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[13]

-

General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13]

First Aid Measures

-

Inhalation: Move the victim to fresh air immediately. Seek urgent medical attention.[16]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[16]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek urgent medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

Storage and Disposal

-

Storage: Store locked up in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][16]

-

Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.[13]

Conclusion

This compound is more than a mere chemical curiosity; it is a strategically designed synthetic intermediate that provides a gateway to novel families of pyrazine derivatives. Its value lies in the predictable reactivity of the hydrazinyl group, which allows for controlled and diverse molecular elaboration, and the established pharmacological importance of the pyrazine core. For researchers in drug discovery and materials science, this compound represents a powerful tool for building molecular complexity and exploring new avenues of therapeutic intervention. Proper understanding of its synthesis, reactivity, and stringent safety requirements is paramount to unlocking its full potential.

References

- Biosynce. (2025, December 30).

- BenchChem. (2025). The Pivotal Role of Pyrazine Scaffolds in Modern Drug Discovery: An In-depth Technical Guide. BenchChem.

- Various Authors. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

- Life Chemicals. (2019, November 19).

- BenchChem. (n.d.). This compound. BenchChem.

- Various Authors. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

- ChemicalBook. (n.d.). Pyrazine, 2-(hydrazinylmethyl)-, hydrochloride (1:1). ChemicalBook.

- Sigma-Aldrich. (n.d.). 2-Hydrazinyl-3-((trifluoromethyl)thio)pyrazine hydrochloride. Sigma-Aldrich.

- Safety Data Sheet. (2016, October 7). 2-Hydrazino-4-(trifluoromethyl)pyrimidine.

- Sigma-Aldrich. (2025, November 11).

- PubChem. (n.d.). 2-Hydrazinylpyridine hydrochloride.

- TCI Chemicals. (n.d.).

- Ricca Chemical Company. (2025, April 5).

- Fisher Scientific. (2025, December 26).

- Various Authors. (n.d.). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity.

- Arctom Scientific. (n.d.). CAS NO. 1263285-94-4 | this compound. Arctom.

- PubChem. (n.d.). 2-Hydrazinopyrazine.

- Khalil, T. et al. (n.d.). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences.

- Various Authors. (2023, October 27). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity.

- Khalil, T. et al. (2024, January 1). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives.

- A2B Chem. (n.d.). This compound, 95% Purity. A2B Chem.

- ChemicalBook. (n.d.). 2-HYDRAZINOMETHYLPYRAZINEHYDROCHLORIDE. ChemicalBook.

- BenchChem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. BenchChem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-HYDRAZINOMETHYLPYRAZINEHYDROCHLORIDE | 887592-66-7 [amp.chemicalbook.com]

- 3. Pyrazine, 2-(hydrazinylmethyl)-, hydrochloride (1:1) CAS#: 1263285-94-4 [m.chemicalbook.com]

- 4. arctomsci.com [arctomsci.com]

- 5. calpaclab.com [calpaclab.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biosynce.com [biosynce.com]

- 9. iscientific.org [iscientific.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lifechemicals.com [lifechemicals.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. 2-Hydrazinylpyridine hydrochloride | C5H8ClN3 | CID 521315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. riccachemical.com [riccachemical.com]

- 16. fishersci.com [fishersci.com]

2-(Hydrazinylmethyl)pyrazine hydrochloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Hydrazinylmethyl)pyrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound (CAS No: 1263285-94-4), a versatile heterocyclic building block. Pyrazine derivatives are of paramount importance in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2][3][4] The introduction of a hydrazinylmethyl moiety provides a highly reactive and synthetically valuable handle for the elaboration of more complex molecular architectures, making this compound a key intermediate for drug discovery programs.[5] This document offers a field-proven synthesis protocol, a thorough analysis of its spectroscopic and physicochemical properties, and the scientific rationale behind the experimental design, empowering researchers to confidently synthesize, verify, and utilize this compound in their work.

The Pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a foundational structure in a multitude of biologically significant molecules.[5][6] Its presence in essential natural products like riboflavin and folic acid, as well as in numerous FDA-approved drugs such as the anti-tuberculosis agent Pyrazinamide and the proteasome inhibitor Bortezomib, underscores its therapeutic relevance.[2][3][4]

The unique electronic properties of the pyrazine ring, characterized by its electron-withdrawing nature, allow it to engage in various non-covalent interactions with biological targets, modulating the pharmacokinetic and pharmacodynamic properties of a molecule.[1] The title compound, this compound, combines this privileged scaffold with a terminal hydrazine group. Hydrazine moieties are potent nucleophiles and versatile precursors for constructing a wide range of other functional groups and heterocyclic systems, including hydrazones, pyrazoles, and triazoles.[5] This makes the target compound an exceptionally valuable starting material for generating libraries of novel pyrazine derivatives for screening and lead optimization.

Synthesis of this compound

The synthesis of this compound is efficiently achieved through a two-step process involving a nucleophilic substitution reaction followed by salt formation. This pathway is logical and robust, leveraging a commercially available starting material to produce the target compound in high purity.

Synthesis Rationale and Mechanism

The core of the synthesis is a classical SN2 (Substitution Nucleophilic Bimolecular) reaction. The starting material, 2-(chloromethyl)pyrazine, features an excellent electrophilic center. The carbon atom of the chloromethyl group is directly attached to the electron-withdrawing pyrazine ring and a highly electronegative chlorine atom, making it susceptible to nucleophilic attack.[7] Hydrazine, a strong nucleophile, attacks this electrophilic carbon, displacing the chloride ion as a leaving group. The reaction is typically performed with an excess of hydrazine hydrate to minimize the formation of di-substituted byproducts and to act as a base to neutralize the HCl formed in situ. The resulting free base, 2-(hydrazinylmethyl)pyrazine, is then converted to its more stable and handleable hydrochloride salt by treatment with hydrochloric acid.

Visualizing the Synthesis Workflow

The overall process from starting materials to the final, characterized product is outlined below.

Caption: High-level workflow for synthesis and characterization.

Detailed Experimental Protocol

Materials:

-

2-(Chloromethyl)pyrazine (CAS 39204-47-2)

-

Hydrazine hydrate (64-80% solution)

-

Ethanol, anhydrous

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Hydrochloric acid solution (e.g., 4M in 1,4-Dioxane)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(chloromethyl)pyrazine (1.0 eq) in anhydrous ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (5.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation of Free Base:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with dichloromethane (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(hydrazinylmethyl)pyrazine free base as an oil.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude free base in a minimal amount of a suitable solvent like dichloromethane or ethanol.

-

Cool the solution in an ice bath and add a solution of hydrochloric acid (1.1 eq, e.g., 4M in dioxane) dropwise with vigorous stirring.

-

A precipitate will form. Continue stirring in the ice bath for 30 minutes.

-

-

Purification:

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the resulting white to off-white solid under vacuum to yield pure this compound.

-

Self-Validation and Trustworthiness: This protocol incorporates self-validating checks. The use of TLC for reaction monitoring ensures the reaction proceeds to completion, preventing contamination of the product with starting material. The final purification by precipitation and washing is a standard, reliable method for isolating pure crystalline salts.

Safety Precautions: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. 2-(Chloromethyl)pyrazine is a lachrymator.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system where data from each analysis corroborates the others.

Summary of Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1263285-94-4 | [5][8] |

| Molecular Formula | C₅H₉ClN₄ | [8] |

| Molecular Weight | 160.61 g/mol | [8] |

| Appearance | White to off-white solid | Expected |

| Free Base MW | 124.14 g/mol | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. The predicted spectra for the title compound are based on established principles and data from structurally similar pyrazines.[10][11][12]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-3, H-5, H-6 (Pyrazine) | 8.5 - 8.8 | Multiplet | 3H | Protons on the electron-deficient pyrazine ring are significantly deshielded and appear far downfield. |

| -CH₂- | ~4.2 | Singlet | 2H | Methylene protons adjacent to the pyrazine ring and the hydrazinyl group. |

| -NHNH₃⁺ | Broad Singlet | 4H | Protons on the hydrazine and ammonium moiety are exchangeable and often appear as a broad signal. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 (Pyrazine) | ~152 | Quaternary carbon attached to the -CH₂NHNH₃⁺ group. |

| C-3, C-5, C-6 (Pyrazine) | 143 - 146 | Aromatic carbons of the pyrazine ring. |

| -CH₂- | ~50 | Methylene carbon adjacent to the ring and nitrogen. |

Standard NMR Acquisition Protocol:

-

Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).[10] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) spectrometer. Lock on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[10]

-

¹H Acquisition: Acquire the spectrum using a standard single-pulse sequence with a spectral width of ~16 ppm and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[10]

-

¹³C Acquisition: Acquire the spectrum using a proton-decoupled pulse program with a spectral width of ~220 ppm. A longer acquisition time with more scans (e.g., 1024-4096) is required due to the low natural abundance of ¹³C.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch | Hydrazine (-NH₂) |

| 3200 - 2800 (broad) | N-H Stretch | Ammonium (-NH₃⁺) |

| ~3050 | C-H Stretch | Aromatic (Pyrazine ring) |

| ~2950 | C-H Stretch | Aliphatic (-CH₂-) |

| 1600 - 1450 | C=C, C=N Stretch | Pyrazine ring skeletal vibrations |

| ~1400 | CH₂ Bend | Methylene scissoring |

The IR spectrum of the parent pyrazine molecule shows characteristic absorptions for the aromatic ring system, which would be conserved in this derivative.[13][14][15] The presence of strong, broad bands in the 3400-2800 cm⁻¹ region would be a key indicator of the hydrazinylammonium group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this hydrochloride salt, analysis would typically be performed in a mode that detects the cationic free base.

Expected Mass Spectrometry Data (ESI+)

| m/z Value | Ion | Interpretation |

| 125.08 | [M+H]⁺ | The protonated molecular ion of the free base (C₅H₈N₄), confirming the molecular weight. |

| 94.05 | [M-NHNH₂]⁺ | Loss of the hydrazinyl group (-NHNH₂) is a likely fragmentation pathway. |

The fragmentation pattern can help confirm the structure. The loss of 31 Da corresponding to the terminal hydrazinyl radical is a characteristic fragmentation for such compounds.[16]

Applications in Drug Discovery and Chemical Biology

This compound is not an end-product but a strategic starting point. Its value lies in the synthetic versatility of the hydrazine moiety.[5]

-

Scaffold Decoration: The terminal amine can be readily condensed with a wide variety of aldehydes and ketones to form hydrazone libraries. Hydrazones are known pharmacophores present in compounds with antimicrobial, anticonvulsant, and anti-inflammatory activities.

-

Heterocycle Synthesis: The hydrazinyl group is a key precursor for building more complex heterocyclic rings, such as pyrazoles and triazoles, fused or appended to the pyrazine core. This allows for rapid exploration of diverse chemical space.

-

Linker Chemistry: In the context of targeted therapies like Antibody-Drug Conjugates (ADCs) or PROTACs, the hydrazine group can serve as a reactive handle to attach the pyrazine moiety to linkers or larger biomolecules.

Caption: Key applications of the title compound in discovery chemistry.

By providing this versatile intermediate, researchers are equipped to rapidly generate novel compounds built upon the clinically-validated pyrazine scaffold, accelerating the journey of drug discovery.[17][18]

References

- Breda, S., Reva, I. D., Lapinski, L., Nowak, M. J., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206.

- Li, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440.

- Ketcham, S. O., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.

- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

- BenchChem. (n.d.). This compound.

- Xu, J., et al. (2023). Pyrazine derivative synthesis in a continuous-flow system. RSC Advances, 13(1), 1-10.

- Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.

- Bohman, M., et al. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Journal of Mass Spectrometry, 50(8), 987-993.

- NINGBO INNO PHARMCHEM CO.,LTD. (2024). Mastering Heterocyclic Chemistry: The Versatility of 2-(Chloromethyl)pyrazine. Ningbo Inno Pharmchem Blog.

- NIST. (n.d.). Pyrazine. In NIST Chemistry WebBook.

- Arctom Scientific. (n.d.). This compound.

- CymitQuimica. (n.d.). 2-(Hydrazinylmethyl)pyrazine.

- Life Chemicals. (2019).

- LookChem. (n.d.). The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. LookChem Blog.

- BenchChem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.

- FooDB. (2010). Compound Pyrazine (FDB012468).

- ChemicalBook. (n.d.). 2-Methylpyrazine(109-08-0) 1H NMR spectrum.

- ChemicalBook. (n.d.). Pyrazine(290-37-9) 1H NMR spectrum.

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Showing Compound Pyrazine (FDB012468) - FooDB [foodb.ca]

- 7. nbinno.com [nbinno.com]

- 8. arctomsci.com [arctomsci.com]

- 9. 2-(Hydrazinylmethyl)pyrazine | CymitQuimica [cymitquimica.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Methylpyrazine(109-08-0) 1H NMR spectrum [chemicalbook.com]

- 12. Pyrazine(290-37-9) 1H NMR [m.chemicalbook.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Pyrazine [webbook.nist.gov]

- 16. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 2-(Hydrazinylmethyl)pyrazine Hydrochloride

A Senior Application Scientist's Synthesis of Plausible Mechanisms and a Roadmap for a Self-Validating Investigation

Introduction

2-(Hydrazinylmethyl)pyrazine hydrochloride is a heterocyclic compound that, while not extensively documented in publicly available literature, presents a compelling subject for mechanistic inquiry due to its constituent chemical moieties: a pyrazine ring and a hydrazinylmethyl group. The pyrazine core is a key pharmacophore in numerous biologically active compounds, including approved pharmaceuticals, known for a wide spectrum of activities such as anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The hydrazine functional group is also of significant pharmacological interest, notably as a component of the vasodilator hydralazine and as a known inhibitor of various enzymes.[4][5][6][7] This guide will dissect the probable mechanism of action of this compound by examining the established pharmacology of its core components, propose a primary hypothesis for its molecular interactions, and provide a comprehensive framework for its experimental validation.

Deconstructing the Pharmacological Potential: A Tale of Two Moieties

The pharmacological profile of this compound is likely a synergistic interplay between its pyrazine and hydrazine components.

The Pyrazine Scaffold: A Versatile Pharmacophore

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[2][3] Its derivatives have demonstrated a wide array of biological activities. For instance, pyrazinamide is a frontline antituberculosis drug, and various substituted pyrazines have been investigated as inhibitors of targets such as lactate dehydrogenase (LDHA) and protein kinases.[8][9] The pyrazine ring's electron-withdrawing nature and its ability to participate in hydrogen bonding and π-stacking interactions contribute to its capacity to bind to diverse biological targets.[2]

The Hydrazine Group: A Reactive "Warhead"

The hydrazinylmethyl group (-CH₂NHNH₂) is the more chemically reactive portion of the molecule. Hydrazine and its derivatives are well-documented as enzyme inhibitors.[5][6][7] The terminal nitrogen of the hydrazine moiety possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with electrophilic centers in biological macromolecules.

A prominent example is the antihypertensive drug hydralazine. While its precise mechanism is still debated, it is known to be a direct-acting vasodilator that relaxes arterial smooth muscle.[10][11][12] One of its proposed mechanisms involves the inhibition of intracellular calcium release.[10][12] Furthermore, some studies suggest that hydralazine can inhibit hypoxia-inducible factor (HIF)-regulating prolyl hydroxylase domain (PHD) enzymes.[4]

Critically, hydrazine derivatives have been shown to act as irreversible inhibitors of certain enzymes, such as monoamine oxidase (MAO) and quinone-dependent amine oxidases, by forming covalent adducts with enzyme cofactors or active site residues.[5][7][13] This "warhead" functionality of the hydrazine group is a key consideration for the mechanism of action of this compound.

Proposed Mechanism of Action: Enzyme Inhibition via Hydrazine-Mediated Covalent Modification

Based on the established reactivity of the hydrazine moiety, the most probable core mechanism of action for this compound is the irreversible inhibition of a specific enzyme or class of enzymes . The pyrazine ring likely serves as a recognition element, guiding the molecule to the active site of its target protein, where the hydrazinylmethyl group can then react.

The proposed signaling pathway can be visualized as follows:

Caption: Proposed mechanism of this compound.

This hypothesis is supported by studies on other hydrazine-containing compounds. For example, phenylhydrazine is an irreversible inhibitor of quinone-containing amine oxidases like lysyl oxidase (LOX).[5] Hydralazine has been shown to be a reversible competitive inhibitor of monoamine oxidase.[7][13]

Experimental Validation Workflow

A rigorous, self-validating experimental workflow is essential to elucidate the precise mechanism of action. The following protocols are designed to test the central hypothesis of enzyme inhibition.

Phase 1: Target Identification and Initial Characterization

The initial phase focuses on identifying potential enzyme targets and characterizing the nature of the inhibition.

Experimental Protocol 1: Broad-Spectrum Enzyme Inhibition Screening

-

Objective: To identify potential enzyme classes inhibited by this compound.

-

Methodology:

-

Utilize commercially available enzyme inhibitor screening panels (e.g., covering proteases, kinases, oxidoreductases).

-

Prepare a stock solution of this compound in a suitable buffer.

-

Perform initial screens at a high concentration (e.g., 10-100 µM) to identify potential hits.

-

Assay readouts will vary depending on the enzyme class (e.g., fluorescence, absorbance, luminescence).

-

-

Expected Outcome: Identification of one or more enzyme "hits" that show significant inhibition in the presence of the compound.

Experimental Protocol 2: Determination of IC₅₀ and Inhibition Kinetics

-

Objective: To quantify the potency of inhibition and determine if it is reversible or irreversible.

-

Methodology:

-

Select a confirmed enzyme target from the initial screen.

-

Perform dose-response experiments by incubating the enzyme with a range of concentrations of this compound.

-

Measure enzyme activity at each concentration and plot the data to determine the half-maximal inhibitory concentration (IC₅₀).

-

To assess reversibility, perform dialysis or dilution experiments. If the compound is a reversible inhibitor, enzyme activity should be restored upon its removal. For irreversible inhibitors, activity will not be recovered.

-

-

Data Presentation:

| Parameter | Value |

| IC₅₀ | [To be determined] |

| Inhibition Type | [Reversible/Irreversible] |

Phase 2: Elucidation of the Molecular Mechanism

Once a target enzyme is confirmed and the inhibition is characterized as irreversible, the next phase will focus on the specific molecular interactions.

Experimental Protocol 3: Mass Spectrometry-Based Adduct Identification

-

Objective: To confirm the formation of a covalent adduct between the compound and the target enzyme.

-

Methodology:

-

Incubate the target enzyme with this compound.

-

Digest the protein into smaller peptides using a protease (e.g., trypsin).

-

Analyze the peptide fragments using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Search for peptide fragments with a mass shift corresponding to the addition of the 2-(hydrazinylmethyl)pyrazine moiety.

-

Utilize MS/MS fragmentation to identify the specific amino acid residue that has been modified.

-

-

Expected Outcome: Identification of a specific peptide and amino acid residue covalently modified by the compound, providing direct evidence of the proposed mechanism.

The experimental workflow can be visualized as follows:

Caption: A self-validating workflow for mechanism elucidation.

Conclusion

While direct experimental data on this compound is scarce, a robust mechanistic hypothesis can be formulated based on the well-established pharmacology of its pyrazine and hydrazine components. The most plausible mechanism of action is the irreversible inhibition of a target enzyme through covalent modification by the hydrazinylmethyl group, with the pyrazine ring providing binding specificity. The proposed experimental workflow provides a clear and logical path to rigorously test this hypothesis, identify the specific molecular target(s), and ultimately elucidate the core mechanism of action of this intriguing compound. This structured approach, grounded in the principles of chemical reactivity and validated through a systematic experimental cascade, is fundamental to advancing our understanding of novel chemical entities in drug discovery and development.

References

-

Title: Novel Mechanism of Action for Hydralazine Source: Circulation Research URL: [Link]

-

Title: Piperazine and Pyrazine containing molecules and their diverse pharmacological activities Source: Semantic Scholar URL: [Link]

-

Title: Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases Source: PMC - NIH URL: [Link]

-

Title: What is the mechanism of Hydralazine Hydrochloride? Source: Patsnap Synapse URL: [Link]

-

Title: Hydralazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose Source: Drug Index | Pediatric Oncall URL: [Link]

-

Title: What is the mechanism of action of hydralazine (Hydralazine) in treating hypotension? Source: From the Guidelines URL: [Link]

-

Title: Hydralazine Mechanism and Side Effects Source: YouTube URL: [Link]

-

Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: MDPI URL: [Link]

-

Title: Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines Source: MDPI URL: [Link]

-

Title: Structure and pharmacological activity of pyrazine. Source: ResearchGate URL: [Link]

-

Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: MDPI URL: [Link]

-

Title: Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases Source: Semantic Scholar URL: [Link]

-

Title: Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies Source: PubMed URL: [Link]

-

Title: Hydrazines as Substrates and Inhibitors of the Archaeal Ammonia Oxidation Pathway Source: Applied and Environmental Microbiology - ASM Journals URL: [Link]

-

Title: Inhibition of monoamine oxidase by substituted hydrazines Source: Biochemical Journal URL: [Link]

-

Title: Inhibition of monoamine oxidase by substituted hydrazines Source: PMC - NIH URL: [Link]

-

Title: Pharmacological activity and mechanism of pyrazines Source: PubMed URL: [Link]

-

Title: Identification of 2-amino-5-aryl-pyrazines as Inhibitors of Human Lactate Dehydrogenase Source: PubMed URL: [Link]

-

Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: PubMed Central URL: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. portlandpress.com [portlandpress.com]

- 8. Identification of 2-amino-5-aryl-pyrazines as inhibitors of human lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]

- 11. Hydralazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. droracle.ai [droracle.ai]

- 13. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]

Pyrazine-Based Derivatization Agents: A Technical Guide for Advanced Analytical Chemistry

Executive Summary

In the landscape of modern analytical science, the demand for higher sensitivity, selectivity, and robust quantification of analytes is relentless. Chemical derivatization stands as a cornerstone technique to meet these challenges, transforming analytes into forms more amenable to separation and detection. This technical guide provides an in-depth exploration of pyrazine-based derivatization agents, a versatile and powerful class of reagents. We will delve into the fundamental chemistry of the pyrazine scaffold, explore its application in the derivatization of diverse analytes such as carbonyls and chiral compounds, and provide detailed, field-proven protocols. This whitepaper is designed for researchers, scientists, and drug development professionals seeking to enhance their analytical capabilities through intelligent reagent design and application.

The "Why" of Chemical Derivatization

Before an analyte can be measured, it must be detectable. Chemical derivatization is the strategic modification of a target molecule to alter its physicochemical properties. The primary goals are to overcome inherent analytical challenges and unlock superior performance from instrumental platforms.

-

Enhanced Detectability: A primary driver is the introduction of a "tag" that responds strongly to a specific detector. This can involve adding a chromophore for UV-Vis detection, a fluorophore for highly sensitive fluorescence detection, or an easily ionizable group to dramatically boost signal in mass spectrometry (MS).

-

Improved Chromatographic Behavior: Many polar, non-volatile compounds (e.g., amino acids, sugars) exhibit poor peak shape and retention in gas chromatography (GC). Derivatization masks polar functional groups (like -OH, -NH2, -COOH), increasing volatility and thermal stability, making them suitable for GC analysis. In liquid chromatography (LC), derivatization can be used to improve the retention of poorly retained compounds or to enable the separation of complex mixtures.

-

Enabling Chiral Separations: Enantiomers, non-superimposable mirror-image molecules, possess identical physical properties in an achiral environment, making them notoriously difficult to separate on standard chromatographic columns. A chiral derivatizing agent (CDA) of a single enantiomeric form reacts with both enantiomers of the analyte to form a pair of diastereomers.[1] These diastereomers have distinct physical properties and can be readily separated on a conventional, achiral stationary phase.[2][3]

The Pyrazine Moiety: A Chemically Privileged Scaffold

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of many natural and synthetic compounds.[4][5] Its unique electronic and structural properties make it an exceptional platform for designing high-performance derivatization agents.

-

Electronic Nature: The two nitrogen atoms are electron-withdrawing, which makes the pyrazine ring electron-deficient.[5] This property is crucial as it can be exploited to activate adjacent functional groups on the ring, making them more reactive towards target analytes.

-

Structural Versatility: The pyrazine ring provides four carbon positions (2, 3, 5, and 6) that can be functionalized.[6] This allows for the strategic attachment of various groups:

-

Reactive Groups: A functional group that selectively reacts with the target analyte (e.g., a hydrazine group for carbonyls).

-

Reporter Groups: A fluorophore or chromophore for optical detection.

-

Solubilizing Groups: To tailor the agent's solubility in different reaction media.

-

-

Pharmacological Significance: Pyrazine derivatives are prevalent in pharmaceuticals, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[6][7][8][9][10] This extensive body of research provides a rich foundation for understanding their stability, toxicity, and metabolic fate, which can be invaluable in drug development and metabolomics studies.

Key Applications and Methodologies

The versatility of the pyrazine scaffold has led to its application across several key areas of analytical chemistry. Below, we explore the core principles and provide actionable protocols.

Derivatization of Carbonyl Compounds for LC-MS

Carbonyl compounds (aldehydes and ketones) are often challenging to analyze directly via mass spectrometry due to their low ionization efficiencies.[11] Derivatization with hydrazine-containing reagents is a classic and highly effective strategy to overcome this limitation. The reaction forms a stable hydrazone, which incorporates an easily ionizable nitrogen-rich moiety, significantly enhancing the MS signal.

Causality of Method: The reaction between a hydrazine and a carbonyl is a nucleophilic addition-elimination. The lone pair of electrons on the terminal nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. A subsequent dehydration step yields a stable C=N double bond, forming the hydrazone. Reagents like 4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH), a triazine analog with similar reactivity, have proven highly effective for this purpose, offering superior results compared to traditional reagents like 2,4-dinitrophenylhydrazine (DNPH).[11][12]

Experimental Workflow: General Derivatization

Caption: General workflow for analyte derivatization prior to analysis.

Protocol 3.1: Derivatization of Ketosteroids with a Hydrazine-Based Reagent

This protocol is adapted from methodologies used for hydrazine-based reagents like DMNTH.[11][12]

-

Reagent Preparation: Prepare a 1 mg/mL solution of the pyrazine-hydrazine derivatizing agent in acetonitrile (ACN).

-

Sample Preparation: Reconstitute the dried sample extract (e.g., from a plasma protein precipitation) in 50 µL of 50:50 ACN:Water.

-

Reaction Initiation: Add 50 µL of the derivatizing agent solution to the sample. Add 10 µL of 1% acetic acid in ACN to catalyze the reaction.

-

Incubation: Vortex the mixture for 30 seconds and incubate at 60°C for 60 minutes in a heating block. Rationale: Heat accelerates the dehydration step of hydrazone formation, driving the reaction to completion.

-

Sample Dilution: After incubation, allow the sample to cool to room temperature. Dilute with 900 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% formic acid).

-

Analysis: Vortex the final solution and inject it into the LC-MS system. The resulting hydrazone will be readily protonated, providing a strong signal in positive ion mode ESI-MS.

| Parameter | Value/Condition | Rationale |

| Reagent | Pyrazine-hydrazine | Targets carbonyl groups specifically. |

| Catalyst | Acetic Acid | Provides a mildly acidic environment to catalyze the reaction without degrading the analyte. |

| Temperature | 60°C | Increases reaction kinetics for efficient derivatization. |

| Detection | ESI-MS (Positive) | The derivatized analyte contains multiple nitrogen atoms, which are easily protonated. |

Fluorescent Labeling for HPLC and Bioimaging

Fluorescence detection offers exceptional sensitivity, often reaching femtomole or even attomole detection limits.[13] Pyrazine-based dyes can be engineered to possess high quantum yields and large Stokes shifts, making them ideal fluorescent tags. These agents are typically designed with a reactive group (e.g., an N-hydroxysuccinimide ester or isothiocyanate) to covalently label primary amines in analytes like amino acids or biogenic amines.

Causality of Method: The design of a fluorescent pyrazine agent involves conjugating a pyrazine core with electron-donating groups to create a donor-acceptor (D-A) system.[14] This electronic arrangement facilitates intramolecular charge transfer upon excitation, leading to strong fluorescence emission. The choice of reactive group ensures a stable, covalent bond with the analyte, allowing the labeled product to be tracked and quantified through sensitive fluorescence detection.

Reaction Mechanism: Amine Labeling

Caption: Reaction of a pyrazine isothiocyanate with a primary amine.

Protocol 3.2: Fluorescent Labeling of Amino Acids

This protocol is a generalized procedure for labeling primary amines with a fluorescent pyrazine reagent containing an isothiocyanate group.

-

Buffer Preparation: Prepare a 100 mM sodium borate buffer and adjust the pH to 9.0. Rationale: A basic pH is required to deprotonate the primary amine group of the analyte, making it a more potent nucleophile to attack the isothiocyanate.

-

Reagent Preparation: Dissolve the pyrazine-isothiocyanate reagent in anhydrous dimethylformamide (DMF) or acetonitrile (ACN) to a concentration of 10 mM.

-

Sample Preparation: Dissolve the amino acid sample in the borate buffer to a concentration of approximately 1 mM.

-

Reaction: In a microcentrifuge tube, mix 100 µL of the sample solution with a 5-fold molar excess of the reagent solution (approx. 50 µL).

-

Incubation: Vortex the mixture and incubate in the dark at 50°C for 1 hour. Rationale: Incubation in the dark prevents photobleaching of the fluorescent tag.

-

Quenching: Add a small amount of an amine-containing reagent like butylamine to react with any excess derivatizing agent.

-

Analysis: Dilute the sample with the mobile phase and inject it into a reverse-phase HPLC system equipped with a fluorescence detector. Set the excitation and emission wavelengths according to the specific pyrazine fluorophore's properties.

| Parameter | Value/Condition | Rationale |

| pH | 9.0 | Ensures the analyte's amino group is deprotonated and nucleophilic. |

| Solvent | DMF or ACN | Aprotic solvent to dissolve the reagent without interfering with the reaction. |

| Molar Excess | 5-fold Reagent | Drives the reaction to completion, ensuring all analyte is labeled. |

| Detection | Fluorescence | Provides high sensitivity and selectivity for the labeled product. |

Chiral Derivatization for Enantiomeric Separation

The analysis of enantiomers is critical in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Chiral derivatizing agents (CDAs) are indispensable tools for this purpose.

Causality of Method: The core principle is the conversion of an inseparable pair of enantiomers into a separable pair of diastereomers.[1] A single, pure enantiomer of a chiral pyrazine-based agent is reacted with the racemic analyte (a mix of R and S enantiomers). This reaction creates two new molecules: (CDA-R)-(Analyte-R) and (CDA-R)-(Analyte-S). These products are now diastereomers—they have different spatial arrangements and, consequently, different physical properties. This difference allows them to interact differently with the HPLC stationary phase, resulting in different retention times and enabling their separation and quantification.

Principle of Chiral Derivatization

Caption: Conversion of enantiomers into separable diastereomers.

Future Trends and Perspectives

The field of pyrazine-based derivatization is continually evolving. Future research is likely to focus on several key areas:

-

Multimodal Agents: Development of single-reagent agents that not only improve chromatographic properties but also provide a "heavy" tag for MS detection and a fluorophore for optical detection, allowing for cross-platform validation.

-

"Green" Synthesis and Application: The use of more environmentally friendly solvents and enzymatic catalysts for the synthesis of both the reagents and the derivatized products is a growing trend.[10]

-

Metabolomics and Clinical Diagnostics: Tailored pyrazine agents are being explored for the targeted analysis of specific metabolite classes, such as those involved in ketoacidosis, to provide rapid and accurate diagnostic information.[15]

-

Bioimaging: Novel pyrazine probes with high photostability and low cytotoxicity are being designed for long-term live-cell imaging, enabling the dynamic monitoring of cellular processes.[14]

Conclusion

Pyrazine-based derivatization agents represent a powerful and versatile tool in the analytical scientist's arsenal. Their tunable chemical properties, coupled with the ability to introduce highly desirable analytical characteristics, make them suitable for a wide range of applications, from enhancing MS signals of carbonyls to enabling the challenging separation of enantiomers. By understanding the fundamental chemical principles and causality behind their reactions, researchers can effectively leverage these reagents to push the boundaries of sensitivity, selectivity, and analytical rigor in their work.

References

- Choudhary, D., Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

- Yoshitake, T., Nakamura, M., et al. (2010). A fluorous tag-bound fluorescence derivatization reagent, F-trap pyrene, for reagent peak-free HPLC analysis of aliphatic amines. Analytical and Bioanalytical Chemistry.

- Trim, P. J., Henson, C. M., et al. (2015). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Analytical and Bioanalytical Chemistry.

- Zhu, X., Chen, T., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites.

- Trim, P. J., Henson, C. M., et al. (2015). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. Analytical and Bioanalytical Chemistry.

- Deng, D., Zhang, R., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Journal of Proteome Research.

- Ong, W. T., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives.

- Ong, W. T., et al. (2017).

- Rajagopalan, R., et al. (2011).

- Chiral deriv

- de Oliveira, C. S. A., Lacerda, D. I., et al. (2012). Pyrazine derivatives: a patent review (2008 - present).

- Ilisz, I., Aranyi, A., et al. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Journal of Pharmaceutical and Biomedical Analysis.

- Tang, S., et al. (2021). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.

- de Oliveira, C. S. A., Lacerda, D. I., et al. (2012). Pyrazine derivatives: A patent review (2008 present).

- Ponder, G. W. (n.d.). CHIRAL SEPARATIONS | Chiral Derivatization.

- Zhang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances.

- Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences.

- Chen, Y., et al. (2021). Novel Pyrazine-Bridged D-A-D Type Charge Neutral Probe for Membrane Permeable Long-Term Live Cell Imaging. Frontiers in Chemistry.

Sources

- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijbpas.com [ijbpas.com]

- 6. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. shura.shu.ac.uk [shura.shu.ac.uk]

- 12. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A fluorous tag-bound fluorescence derivatization reagent, F-trap pyrene, for reagent peak-free HPLC analysis of aliphatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Novel Pyrazine-Bridged D-A-D Type Charge Neutral Probe for Membrane Permeable Long-Term Live Cell Imaging [frontiersin.org]

- 15. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(Hydrazinylmethyl)pyrazine Hydrochloride: A Technical Guide

Introduction

2-(Hydrazinylmethyl)pyrazine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of pyrazine, a scaffold present in numerous biologically active molecules, this compound holds potential for the synthesis of novel therapeutic agents.[1][2] A thorough understanding of its chemical structure and purity is paramount for its application in research and development. This technical guide provides an in-depth analysis of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery and development.

This guide will delve into the theoretical underpinnings and practical aspects of the spectroscopic analysis of this compound. While experimental data for this specific molecule is not widely published, this document synthesizes predicted data based on established principles and spectral data from analogous structures, providing a robust framework for its characterization.

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound is the foundation of its chemical behavior and potential biological activity. Spectroscopic techniques provide a non-destructive means to elucidate and confirm this structure.

Figure 1: Chemical structure of this compound.

The hydrochloride salt form is crucial for improving the compound's stability and solubility, which are important considerations in pharmaceutical development. The presence of the pyrazine ring, a methylene bridge, and a hydrazinyl group gives rise to a unique spectroscopic fingerprint that can be deciphered using a combination of NMR, IR, and MS techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrazine ring, the methylene protons, and the protons of the hydrazinyl group. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring will cause the aromatic protons to appear downfield.[3]

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazine-H (3,5) | 8.6 - 8.8 | Multiplet | 2H |

| Pyrazine-H (6) | 8.5 - 8.7 | Singlet | 1H |

| Methylene (-CH₂-) | ~4.2 - 4.5 | Singlet | 2H |

| Hydrazine (-NHNH₃⁺) | Variable, broad | Broad Singlet | 4H |

-

Pyrazine Protons: The three protons on the pyrazine ring are expected to resonate in the aromatic region, typically between 8.5 and 8.8 ppm. Their exact chemical shifts and coupling patterns will depend on the specific electronic environment.

-

Methylene Protons: The methylene protons, being adjacent to the electron-withdrawing pyrazine ring, are expected to appear as a singlet at approximately 4.2-4.5 ppm.

-

Hydrazinyl Protons: The protons on the hydrazinyl group and the hydrochloride are expected to be exchangeable and will likely appear as a broad singlet. Its chemical shift can be highly variable and dependent on factors such as concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyrazine-C (2) | ~150 - 155 |

| Pyrazine-C (3,5) | ~143 - 148 |

| Pyrazine-C (6) | ~140 - 145 |

| Methylene (-CH₂-) | ~50 - 55 |

The carbon atoms of the pyrazine ring will resonate in the downfield region of the spectrum due to the deshielding effect of the nitrogen atoms. The methylene carbon will appear at a more upfield position.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Figure 2: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazine) | 3300 - 3100 | Medium, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=N, C=C Stretch (Pyrazine) | 1600 - 1450 | Medium to Strong |

| N-H Bend (Hydrazine) | 1650 - 1550 | Medium |

| C-N Stretch | 1350 - 1000 | Medium |

The broad absorption in the 3300-3100 cm⁻¹ region is characteristic of the N-H stretching vibrations of the hydrazinyl group, likely broadened due to hydrogen bonding. The aromatic C-H stretching and the characteristic ring stretching vibrations of the pyrazine moiety are also expected to be prominent.[4][5]

Experimental Protocol for FT-IR Analysis

Figure 3: Workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular ion peak for the free base (2-(hydrazinylmethyl)pyrazine) is expected at m/z 124. The hydrochloride salt will likely dissociate in the mass spectrometer.

-

Key Fragmentation Pathways: The fragmentation of pyrazine derivatives is well-documented.[2] Common fragmentation patterns for 2-(hydrazinylmethyl)pyrazine would likely involve:

-

Loss of the hydrazinyl group (-NHNH₂): This would result in a fragment at m/z 93, corresponding to the pyrazin-2-ylmethyl cation. This is often a stable and prominent peak.

-

Cleavage of the methylene-hydrazine bond: This could lead to fragments corresponding to the hydrazinyl radical and the pyrazinylmethyl cation.

-

Ring fragmentation: The pyrazine ring itself can undergo characteristic fragmentation, although this may be less prominent than the loss of the side chain.

-

Figure 4: Predicted key fragmentation pathway for 2-(hydrazinylmethyl)pyrazine.

Experimental Protocol for MS Analysis

Figure 5: General workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound is essential for its quality control and effective use in research and drug development. This guide provides a detailed overview of the expected NMR, IR, and MS data, along with standardized protocols for their acquisition. While the presented spectral data are based on well-established principles and analysis of similar compounds, it is imperative for researchers to acquire experimental data on their specific samples for definitive characterization. The methodologies and interpretative frameworks provided herein offer a solid foundation for such empirical studies.

References

-

Bera, R., et al. (2009). Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. Journal of Young Pharmacists, 1(2), 166. Available at: [Link]

-

Gerhards, M., & Schumm, S. (2009). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. Journal of Molecular Spectroscopy, 257(1-2), 12-19. Available at: [Link]

-

MDPI. (2020). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 25(22), 5319. Available at: [Link]

-

NIST. (n.d.). Pyrazine. NIST Chemistry WebBook. Retrieved from [Link]

-

Poldy, J., et al. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Journal of Mass Spectrometry, 50(8), 987-993. Available at: [Link]

Sources

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2-(Hydrazinylmethyl)pyrazine Hydrochloride

Foreword: The Critical Role of Solubility in Drug Development

In the intricate journey of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its fate. It influences everything from the feasibility of formulation and the route of administration to bioavailability and, ultimately, therapeutic efficacy. 2-(Hydrazinylmethyl)pyrazine hydrochloride, a heterocyclic compound with potential applications in medicinal chemistry, is no exception.[1][2][3] As researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility profile in various organic solvents is not just advantageous; it is imperative for unlocking its full therapeutic potential.

This in-depth technical guide provides a robust framework for understanding, predicting, and experimentally determining the solubility of this compound. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols, and offer insights into rational solvent selection, empowering you to navigate the complex solvent landscape with confidence and scientific rigor.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is the first step in predicting its solubility behavior.

Chemical Structure:

A 2D representation of this compound.

Key Physicochemical Properties:

| Property | Value/Prediction | Source/Comment |

| Molecular Formula | C5H9ClN4 | [1][4][5] |

| Molecular Weight | 160.61 g/mol | [1][4][5] |

| Form | Typically a solid | Inferred from supplier data |

| pKa (predicted) | 6.49 ± 0.10 | [6] |

| Hydrogen Bond Donors | 3 (from the hydrazinyl and amine groups) | Inferred from structure |

| Hydrogen Bond Acceptors | 3 (from the pyrazine nitrogens and hydrazinyl nitrogen) | Inferred from structure |

| Polarity | High | The presence of multiple nitrogen atoms, a hydrazinyl group, and the hydrochloride salt form contribute to a high degree of polarity. The hydrochloride salt form suggests improved water solubility.[1] |

The molecule's structure reveals a high potential for hydrogen bonding, both as a donor and an acceptor. The pyrazine ring itself is a weak base, and the hydrazinyl group adds further basicity. The hydrochloride salt form indicates that in protic solvents, it will exist in an ionized state, which generally enhances solubility in polar solvents.

A Theoretical Framework for Solubility Prediction

While empirical testing is the definitive measure of solubility, theoretical models provide a powerful predictive lens, enabling a more strategic and efficient approach to solvent selection.

Hansen Solubility Parameters (HSP): A 3D Approach to "Like Dissolves Like"

The principle of "like dissolves like" is qualitatively useful, but Hansen Solubility Parameters (HSP) quantify this concept by deconstructing the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be described by a unique set of these three parameters, plotting it as a point in a 3D "Hansen space".[7] The fundamental principle is that solutes will have high affinity for, and thus dissolve in, solvents with similar HSP values.[7]

The distance (Ra) between the HSP coordinates of a solute and a solvent in this 3D space is a measure of their dissimilarity. A smaller Ra indicates a higher likelihood of solubility. For a given solute, a "solubility sphere" can be defined with a specific radius (R0). Solvents whose HSP coordinates fall within this sphere are considered "good" solvents, while those outside are "poor" solvents.

DOT Language Script for HSP Concept Diagram:

Caption: The Hansen Solubility Sphere concept, where "good" solvents lie within a defined radius of the solute in 3D Hansen space.

By determining the HSP of this compound, one could computationally screen a large database of organic solvents to identify promising candidates for experimental validation.[8]

COSMO-RS: A Quantum Mechanical Approach

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a more advanced, quantum chemistry-based method for predicting thermodynamic properties, including solubility.[9][10] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface charge densities.[10]

Advantages of COSMO-RS:

-

Predictive Power: It can often provide good qualitative solvent ranking without the need for experimental data.[11]

-

Broad Applicability: It is not limited by functional groups and can handle complex molecules.[10]

-

Mixture Analysis: COSMO-RS can predict solubility in solvent mixtures, which is highly valuable for formulation development.[9]

While computationally intensive, COSMO-RS can be a powerful tool for in-silico solvent screening in the early stages of development, helping to prioritize experiments and reduce the empirical workload.[11][12]

Experimental Determination of Solubility: A Practical Guide

Theoretical predictions must be validated by empirical data. The following section outlines the "gold standard" and higher-throughput methods for solubility determination.

The Shake-Flask Method: The Gold Standard

The shake-flask method, developed by Higuchi and Connors, is the most reliable technique for determining thermodynamic equilibrium solubility.[13][14] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Detailed Protocol:

-

Preparation:

-

Select a range of organic solvents with varying polarities and hydrogen bonding capabilities.

-

Ensure all solvents are of high purity (e.g., HPLC grade).

-

Use calibrated analytical balances and volumetric glassware.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. An "excess" ensures that a solid phase remains after equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically at both 4°C (for stability studies) and 37°C (to mimic physiological conditions).[15]

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required may need to be determined experimentally.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid artificially high results.[13]

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted sample using a validated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC-UV): The most common and reliable method, offering high specificity and sensitivity.[16]

-

UV-Vis Spectroscopy: A faster but less specific method, suitable for high-throughput screening if the compound has a chromophore and there are no interfering substances.[16]

-

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in units such as mg/mL, g/L, or molarity (mol/L).

-

DOT Language Script for Shake-Flask Workflow: